2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide
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Description
2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C26H26N2O5S and its molecular weight is 478.56. The purity is usually 95%.
BenchChem offers high-quality 2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of dibenzo[b,f][1,4]thiazepine, including those with a structure similar to the compound , exhibit significant antimicrobial activity. These compounds have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents. The synthesis and characterization of these compounds involve sophisticated techniques like IR, H NMR, and mass spectra, ensuring precise understanding and optimization of their antimicrobial properties (Tailor, Patel, & Malik, 2014).
Anticancer Activity
Several studies have also highlighted the anticancer potential of dibenzo[b,f][1,4]thiazepine derivatives. These compounds have been evaluated against various human cancer cell lines and exhibited potent cytotoxic activities. The synthesis of these compounds involves detailed structural analysis using techniques like NMR and Mass spectra, ensuring precise chemical characterization. The findings suggest that these compounds might act by inhibiting specific biological pathways, such as sirtuins, indicating their potential as targeted anticancer agents (Gudisela et al., 2017).
properties
IUPAC Name |
2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-31-20-13-17(14-21(32-2)26(20)33-3)23-15-25(30)28(19-11-7-8-12-22(19)34-23)16-24(29)27-18-9-5-4-6-10-18/h4-14,23H,15-16H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJGXVTZWSSPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
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